Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are naturally occurring heterocycles found in petroleum deposits and have been discovered as motifs in more complex glycosides isolated from various natural sources . These compounds are significant in organic semiconductors due to their potential for elongated and highly delocalized electronic structures . Substituted benzothiophenes have also found applications in drug discovery as highly privileged structures and valuable building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C . This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amino and hydroxyl groups on the benzothiophene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzothiophene ring.
Scientific Research Applications
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of various kinases, disrupting key signaling pathways involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for the development of anticancer and anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This compound has a trifluoromethyl group, which can enhance its biological activity and stability.
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate: This compound lacks the amino group, which may affect its reactivity and biological properties.
Uniqueness
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both amino and hydroxyl groups on the benzothiophene ring. This dual functionality allows for diverse chemical modifications and enhances its potential as a versatile building block in medicinal chemistry and material science .
Biological Activity
Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the benzothiophene family, which is known for its varied pharmacological applications. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. This method has been shown to produce derivatives with promising biological activities, particularly in targeting kinases involved in tumorigenesis .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific kinases such as PIM1, PIM2, and PIM3. Studies indicate that compounds derived from the benzothiophene scaffold can exhibit nanomolar activity against these kinases, making them suitable candidates for cancer therapy .
- Anti-inflammatory Effects : Benzothiophene derivatives are noted for their anti-inflammatory properties, which may be attributed to their ability to modulate signaling pathways involved in inflammation .
- Antimicrobial Activity : Research has demonstrated that benzothiophene compounds possess antimicrobial properties. For instance, derivatives have been tested against Staphylococcus aureus, showing significant inhibitory effects with minimal cytotoxicity towards mammalian cells .
Case Study 1: Anticancer Properties
A study evaluated the efficacy of a series of benzothiophene derivatives against various cancer cell lines. This compound exhibited an IC50 value of approximately 23.2 μM in MCF-7 breast cancer cells, indicating its potential as an apoptosis-inducing agent. Flow cytometry analysis revealed that the compound induced G2/M phase cell cycle arrest, suggesting a mechanism for its anticancer activity .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was assessed against multiple strains of S. aureus. The compound demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant strains, highlighting its potential as an effective antimicrobial agent .
Data Tables
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 3-amino-6-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4,12H,11H2,1H3 |
InChI Key |
AKPKHIZAWBHRGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)O)N |
Origin of Product |
United States |
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